molecular formula C6H8ClN2O2P B14515970 4-Chlorophenyl phosphorodiamidate CAS No. 62868-66-0

4-Chlorophenyl phosphorodiamidate

Cat. No.: B14515970
CAS No.: 62868-66-0
M. Wt: 206.57 g/mol
InChI Key: QMSGCDNYZNFWKD-UHFFFAOYSA-N
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Description

4-Chlorophenyl phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group attached to a 4-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl phosphorodiamidate typically involves the reaction of 4-chlorophenol with a phosphorodiamidate reagent. One common method is the reaction of 4-chlorophenol with 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems. The process includes the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality . The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl phosphorodiamidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chlorophenyl phosphorodiamidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorophenyl phosphorodiamidate involves its interaction with specific molecular targets. It acts as a phosphorylation agent, transferring its phosphorodiamidate group to target molecules. This process can inhibit enzyme activity by modifying the active site or altering the enzyme’s conformation . The compound’s ability to phosphorylate proteins and nucleic acids makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Phenyl Phosphorodiamidate: Similar in structure but lacks the chlorine substituent.

    4-Bromophenyl Phosphorodiamidate: Contains a bromine atom instead of chlorine.

    4-Methylphenyl Phosphorodiamidate: Contains a methyl group instead of chlorine.

Uniqueness: 4-Chlorophenyl phosphorodiamidate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological molecules. The chlorine substituent can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

62868-66-0

Molecular Formula

C6H8ClN2O2P

Molecular Weight

206.57 g/mol

IUPAC Name

1-chloro-4-diaminophosphoryloxybenzene

InChI

InChI=1S/C6H8ClN2O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,(H4,8,9,10)

InChI Key

QMSGCDNYZNFWKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OP(=O)(N)N)Cl

Origin of Product

United States

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